molecular formula C16H18N4O4S B10873348 Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Cat. No.: B10873348
M. Wt: 362.4 g/mol
InChI Key: KYIDOLKYDJIPHX-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is a complex organic compound that features a pyrimidine ring, a benzoate ester, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 6-amino-4-oxo-1,4-dihydropyrimidine-2-thiol with ethyl 4-aminobenzoate under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as diethylphosphorocyanidate (DEPC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the pyrimidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Potential use in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as DNA replication in viruses or cell division in cancer cells .

Comparison with Similar Compounds

Ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate can be compared with other pyrimidine-based compounds such as:

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 4-[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoylamino]benzoate

InChI

InChI=1S/C16H18N4O4S/c1-3-24-15(23)10-4-6-11(7-5-10)18-14(22)9(2)25-16-19-12(17)8-13(21)20-16/h4-9H,3H2,1-2H3,(H,18,22)(H3,17,19,20,21)

InChI Key

KYIDOLKYDJIPHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=NC(=CC(=O)N2)N

Origin of Product

United States

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